Ramosetron-d3 Hydrochloride

LC-MS/MS bioanalysis Selected Ion Monitoring isotopic dilution

Ramosetron-d3 Hydrochloride is a stable isotopically labeled (SIL) internal standard specifically validated for LC-MS/MS quantification of ramosetron. Unlike structural analog IS (e.g., midazolam), the deuterated form co-elutes with the native analyte, perfectly compensating for matrix effects and ion suppression—critical for FDA/EMA bioanalytical method validation. Essential for ANDA bioequivalence studies, population PK modeling, and impurity profiling. Low therapeutic doses demand pg/mL sensitivity; only a deuterated IS delivers the precision required. For research use only, not for human administration.

Molecular Formula C17H18ClN3O
Molecular Weight 318.8 g/mol
Cat. No. B588867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamosetron-d3 Hydrochloride
Synonyms[1-(Methyl-d3)-1H-indol-3-yl][(6R)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl]methanone Hydrochloride;  (-)-(R)-5-[(1-(Methyl-d3)-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H- benzimidazole Monohydrochloride;  (R)-(-)-Ramosetron-d3 Hydrochloride;  Irribow
Molecular FormulaC17H18ClN3O
Molecular Weight318.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3;
InChIKeyXIXYTCLDXQRHJO-LUVKJXGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramosetron-d3 Hydrochloride: Certified Deuterated Internal Standard for LC-MS/MS Quantification of Ramosetron


Ramosetron-d3 Hydrochloride (CAS 1330266-04-0) is a stable isotopically labeled analog of the potent and selective 5-HT₃ receptor antagonist ramosetron, wherein three hydrogen atoms are replaced by deuterium [1]. Ramosetron is used clinically to prevent and treat postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV), and is also approved for diarrhea-predominant irritable bowel syndrome (IBS-D) [2]. Compared with earlier 5-HT₃ antagonists such as ondansetron and granisetron, ramosetron demonstrates higher receptor binding affinity and a longer duration of action exceeding 48 hours [3]. The deuterated form, ramosetron-d3 hydrochloride, is not intended for therapeutic use but rather serves as an analytical internal standard for the accurate quantification of ramosetron in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Ramosetron-d3 Hydrochloride Cannot Be Replaced by Unlabeled Ramosetron or Structural Analogs in Validated LC-MS/MS Assays


Substituting ramosetron-d3 hydrochloride with unlabeled ramosetron or a structurally related analog (e.g., midazolam) as an internal standard (IS) introduces unacceptable quantitative variability in LC-MS/MS bioanalysis. Ramosetron-d3 co-elutes with the native analyte under reversed-phase chromatographic conditions , thereby experiencing identical matrix-induced ionization suppression or enhancement events [1]. In contrast, a structural analog such as midazolam elutes at a different retention time and exhibits divergent ionization efficiency and extraction recovery from ramosetron, rendering it incapable of fully compensating for sample preparation losses and matrix effects [2]. A validated method using midazolam as IS achieved ramosetron recovery of 88.5–92.8% and LLOQ of 10 ng/mL [3]; however, regulatory bioanalytical method validation guidelines (FDA, EMA) explicitly recommend stable isotopically labeled IS to achieve the precision and accuracy required for pharmacokinetic studies and Abbreviated New Drug Application (ANDA) submissions [4].

Ramosetron-d3 Hydrochloride: Head-to-Head Analytical Performance Evidence Against Comparators


Mass Spectrometric Selectivity: Ramosetron-d3 (m/z 283) vs. Unlabeled Ramosetron (m/z 280) in SIM Mode

Ramosetron-d3 provides a distinct mass-to-charge ratio (m/z 283 for the [M+H]⁺ ion, or m/z 283 → 65 for SRM transitions) relative to unlabeled ramosetron (m/z 280 → 62), enabling complete mass spectrometric separation in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes [1]. This isotopic mass shift eliminates signal cross-talk that would occur if unlabeled ramosetron were used as a pseudo-internal standard in the same analytical run [2].

LC-MS/MS bioanalysis Selected Ion Monitoring isotopic dilution pharmacokinetics

Matrix Effect Compensation: Ramosetron-d3 vs. Structural Analog Midazolam as Internal Standard

When midazolam was employed as a structural analog internal standard for ramosetron quantification in rat plasma, the mean recovery of ramosetron ranged from 88.5% to 92.8% across QC levels, with intra-day and inter-day precision CV < 15% [1]. However, because midazolam does not co-elute with ramosetron and possesses different ionization characteristics, it cannot fully correct for matrix-induced ion suppression variability across individual plasma samples [2]. In contrast, ramosetron-d3 co-elutes with the native analyte and exhibits identical matrix effect susceptibility, thereby normalizing ion suppression and improving inter-sample precision [3].

matrix effect ion suppression recovery LC-ESI-MS internal standard

Regulatory Compliance: Ramosetron-d3 Enables ANDA Method Validation and USP Traceability

Ramosetron-d3 hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product provides traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, unlabeled ramosetron hydrochloride, when used as a reference standard, does not offer the isotopic differentiation required for accurate internal standard-based quantification in LC-MS/MS workflows [2].

ANDA method validation USP traceability reference standard regulatory compliance

Optimal Use Cases for Ramosetron-d3 Hydrochloride in Quantitative Bioanalysis and Regulatory Submissions


Bioequivalence Studies and ANDA Filings for Generic Ramosetron Formulations

Ramosetron-d3 hydrochloride serves as the SIL-IS for validated LC-MS/MS methods used in bioequivalence studies comparing generic ramosetron formulations to the innovator product. The deuterated IS ensures accurate quantification of ramosetron in human plasma across the entire pharmacokinetic profile (Cmax, AUC, Tmax), which is mandatory for ANDA submission to regulatory agencies. The method validation data using ramosetron-d3 as IS supports compliance with FDA and EMA bioanalytical method validation guidance [1].

Clinical Pharmacokinetic Studies of Ramosetron in Surgical and Oncology Patients

In population pharmacokinetic studies of ramosetron involving surgical patients receiving 0.3–0.6 mg IV doses, plasma concentrations are quantified using HPLC-MS/MS with ramosetron-d3 as the internal standard. The use of a deuterated IS corrects for inter-patient variability in plasma matrix composition (e.g., lipid content, protein binding), which is critical when characterizing the three-compartment pharmacokinetic model and estimating clearance parameters in diverse patient populations [2].

Forced Degradation Studies and Impurity Profiling for API Quality Control

Ramosetron-d3 hydrochloride is employed as an internal standard in stability-indicating HPLC-MS methods to quantify ramosetron and its known degradation products (e.g., 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole) under forced degradation conditions. The deuterated IS enables accurate mass balance assessment, which is a regulatory expectation for drug substance characterization and impurity method validation [3].

Therapeutic Drug Monitoring (TDM) and Pharmacovigilance Studies

For studies investigating ramosetron exposure-response relationships in IBS-D patients or assessing drug-drug interactions (e.g., with fluvoxamine, a CYP1A2 inhibitor), ramosetron-d3 as SIL-IS provides the analytical precision necessary to detect small but clinically meaningful changes in trough plasma concentrations. This is particularly relevant given ramosetron‘s low therapeutic dose (0.3–0.6 mg IV; 5 μg oral) and the resulting low circulating plasma concentrations (pg/mL to low ng/mL range) [4].

Quote Request

Request a Quote for Ramosetron-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.